molecular formula C8H4ClF3N2 B3231830 2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile CAS No. 133013-29-3

2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

Cat. No. B3231830
Key on ui cas rn: 133013-29-3
M. Wt: 220.58 g/mol
InChI Key: FAYAZKBDGSUKFN-UHFFFAOYSA-N
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Patent
US05109004

Procedure details

Chlorine gas was passed through a stirred solution of 4-amino-3-cyano-trifluoromethylbenzene (5g) in carbon tetachloride (75ml) until the absence of starting material was confirmed by gas liquid chromatography. Flow of the gas was then stopped and evaporation of the solvent under reduced pressure gave 4-amino-3-chloro-5-cyanotrifluoromethylbenzene as an orange solid (5.5g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:5]=1[C:14]#[N:15]>>[NH2:3][C:4]1[C:5]([C:14]#[N:15])=[CH:6][C:7]([C:10]([F:11])([F:12])[F:13])=[CH:8][C:9]=1[Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)C(F)(F)F)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporation of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1C#N)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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